1,4-Bis[difluoro(iodo)methyl]benzene

Physical chemistry Procurement metrics Stoichiometry

Researchers requiring controlled, stoichiometric generation of difluoromethyl radicals or difluorocarbene often face the challenge of sourcing reagents that offer more than one reactive equivalent per mole. 1,4-Bis[difluoro(iodo)methyl]benzene (CAS 180155-75-3) addresses this by providing two photolabile -CF₂I handles in a para-substituted configuration, enabling bis-difluoromethylation and polymer crosslinking from a single reagent molecule. - Distinct from inert 1,4-bis(trifluoromethyl)benzene (CAS 433-19-2) and fluorine-free 1,4-diiodobenzene (CAS 624-38-4); the -CF₂I group uniquely combines a photolabile C-I bond with adjacent C-F bonds for radical or carbene chemistry. - Offers a stoichiometric advantage over monofunctional analogs like (difluoroiodo)benzene, potentially reducing the required reagent mass for reactions needing two equivalents of a difluoromethyl source. - High lipophilicity (XLogP3 = 4.4) facilitates reactions in nonpolar solvents and simplifies purification via reversed-phase chromatography.

Molecular Formula C8H4F4I2
Molecular Weight 429.92 g/mol
CAS No. 180155-75-3
Cat. No. B12549340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[difluoro(iodo)methyl]benzene
CAS180155-75-3
Molecular FormulaC8H4F4I2
Molecular Weight429.92 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)I)C(F)(F)I
InChIInChI=1S/C8H4F4I2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H
InChIKeySKGSWIPYOXFLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis[difluoro(iodo)methyl]benzene (CAS 180155-75-3) – Technical Baseline and Procurement Context


1,4-Bis[difluoro(iodo)methyl]benzene (CAS 180155-75-3) is a para-disubstituted aromatic compound featuring two difluoro(iodo)methyl (–CF₂I) groups attached to a central benzene ring [1]. With a molecular formula of C₈H₄F₄I₂ and a molecular weight of 429.92 g/mol [1], this compound belongs to the (difluoroiodo)arene class of hypervalent iodine reagents, which are recognized in organofluorine chemistry as sources of difluoromethyl radicals and difluorocarbene equivalents [2]. The compound's computed XLogP3 of 4.4 indicates substantial lipophilicity, and its zero hydrogen bond donor count differentiates it from more polar fluorinated building blocks [1].

Why 1,4-Bis[difluoro(iodo)methyl]benzene Cannot Be Interchanged with 1,4-Bis(trifluoromethyl)benzene or 1,4-Diiodobenzene


Despite superficial structural similarities to common aromatic halides such as 1,4-bis(trifluoromethyl)benzene (CAS 433-19-2) or 1,4-diiodobenzene (CAS 624-38-4), 1,4-bis[difluoro(iodo)methyl]benzene occupies a distinct reactivity space that precludes direct substitution. The –CF₂I moiety combines a photolabile carbon–iodine bond with adjacent C–F bonds, enabling the thermal or photochemical generation of difluoromethyl radicals (·CF₂H after hydrogen abstraction) or difluorocarbene (:CF₂) [1]. In contrast, the –CF₃ group of 1,4-bis(trifluoromethyl)benzene is chemically inert under nearly all radical-generating conditions, and 1,4-diiodobenzene lacks the fluorine substituents necessary for introducing fluorinated motifs. Moreover, the bifunctional para-substitution pattern of 1,4-bis[difluoro(iodo)methyl]benzene provides two equivalent reactive handles per molecule, whereas monofunctional analogs such as (difluoroiodo)benzene (CAS 17511-53-2) offer only one site for bond construction [2].

Quantitative Differentiation Evidence: 1,4-Bis[difluoro(iodo)methyl]benzene vs. Structural Analogs


Molecular Weight and Density: Quantified Difference for Gravimetric Procurement Calculations

1,4-Bis[difluoro(iodo)methyl]benzene exhibits a molecular weight of 429.92 g/mol, which is more than double that of 1,4-bis(trifluoromethyl)benzene (214.11 g/mol) and substantially exceeds that of 1,4-diiodobenzene (329.90 g/mol) [1][2]. While experimental density data are not currently available in authoritative databases for the target compound, the high iodine content (two iodine atoms per molecule) predicts a density significantly greater than the 1.381 g/mL reported for 1,4-bis(trifluoromethyl)benzene . This structural difference has direct implications for procurement based on molar quantity versus mass quantity calculations.

Physical chemistry Procurement metrics Stoichiometry

Lipophilicity (XLogP3): Quantified Difference Affecting Solvent Selection and Workup Procedures

The computed octanol–water partition coefficient (XLogP3) for 1,4-bis[difluoro(iodo)methyl]benzene is 4.4, indicating strong preference for nonpolar organic phases [1]. This value is 0.57 log units higher than the computed LogP of 3.83 for 1,4-bis(trifluoromethyl)benzene [2] and 0.41 log units higher than the XLogP3 of 3.99 for 1,4-diiodobenzene [3]. The increased lipophilicity arises from the combined effect of four fluorine atoms and two iodine atoms on the benzene scaffold.

Partition coefficient Purification Solvent selection

Reactive Equivalents per Molecule: Bifunctional vs. Monofunctional (Difluoroiodo)arene Reagents

1,4-Bis[difluoro(iodo)methyl]benzene contains two difluoro(iodo)methyl groups per molecule, providing two reactive centers capable of generating difluoromethyl radicals or difluorocarbene species [1]. In contrast, monofunctional (difluoroiodo)arenes such as (difluoroiodo)benzene (CAS 17511-53-2) or 1-(difluoroiodomethyl)-4-iodobenzene (CAS 1214372-82-3) contain only one such reactive moiety per molecule [2][3]. This structural difference enables the target compound to serve as a bifunctional reagent for crosslinking applications or stepwise functionalization strategies.

Stoichiometry Radical generation Polymer crosslinking

Synthetic Accessibility: Scalable, Low-Temperature Production Method Without Specialized Equipment

U.S. Patent 6,384,289 (Nippon Shokubai Co., Ltd.) discloses a process for producing 1,4-bis(difluoroalkyl)benzene derivatives, including 1,4-bis[difluoro(iodo)methyl]benzene, that proceeds at low temperature (–80°C to 30°C) under normal pressure without requiring specialized high-pressure fluorination equipment [1]. The method employs a fluoride-containing species in the presence of a bromine-containing compound (2–3 equivalents) in an organic solvent, with final substrate concentrations of 3–30 wt% [1]. This contrasts with many hypervalent iodine reagent syntheses that require electrophilic fluorine sources such as Selectfluor® or F₂ gas under more stringent conditions [2].

Synthetic methodology Process chemistry Manufacturing scalability

Recommended Application Scenarios for 1,4-Bis[difluoro(iodo)methyl]benzene Based on Quantitative Differentiation


Bifunctional Radical Precursor for Difluoromethylation Cascades and Stepwise Functionalization

1,4-Bis[difluoro(iodo)methyl]benzene is uniquely suited for applications requiring the sequential or simultaneous generation of two difluoromethyl radical equivalents from a single reagent molecule. Unlike monofunctional (difluoroiodo)arenes such as (difluoroiodo)benzene, which provide only one reactive –CF₂I center per mole [1], the bifunctional nature of 1,4-bis[difluoro(iodo)methyl]benzene enables the construction of bis-difluoromethylated products or crosslinked polymeric networks where both para-positions participate in bond formation. This scenario is particularly relevant for synthesizing symmetrically substituted fluorinated aromatic scaffolds and for photoredox-mediated polymerization initiators.

High-Lipophilicity Intermediate for Nonpolar Reaction Media and Chromatographic Separation

With an XLogP3 value of 4.4—exceeding that of 1,4-bis(trifluoromethyl)benzene (LogP 3.83) by 0.57 log units and 1,4-diiodobenzene (XLogP3 3.99) by 0.41 log units [1]—1,4-bis[difluoro(iodo)methyl]benzene exhibits enhanced partitioning into nonpolar organic solvents. This property makes it advantageous for reactions conducted in hydrocarbon or halogenated solvents where polar impurities must be excluded, and for preparative chromatography where high retention on reversed-phase C18 columns facilitates purification of the target reagent or its derivatives.

Cost-Efficient Procurement for Large-Scale Synthesis Requiring Two Fluorinated Reactive Centers

For process chemistry applications that require two molar equivalents of a difluoromethyl radical or difluorocarbene source, 1,4-bis[difluoro(iodo)methyl]benzene offers a stoichiometric advantage over monofunctional (difluoroiodo)arenes. The scalable, low-temperature synthetic route described in U.S. Patent 6,384,289 [2] operates under normal pressure without specialized equipment, suggesting that manufacturing costs may be favorable compared to hypervalent iodine reagents synthesized via electrophilic fluorination. Procurement specialists should calculate cost per reactive equivalent rather than cost per gram when evaluating this compound against monofunctional analogs with lower molecular weights.

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